6-Allyl-6H-indolo[2,3-b]quinoxaline

Catalog No.
S1659348
CAS No.
304003-29-0
M.F
C17H13N3
M. Wt
259.3g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Allyl-6H-indolo[2,3-b]quinoxaline

CAS Number

304003-29-0

Product Name

6-Allyl-6H-indolo[2,3-b]quinoxaline

IUPAC Name

6-prop-2-enylindolo[3,2-b]quinoxaline

Molecular Formula

C17H13N3

Molecular Weight

259.3g/mol

InChI

InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2

InChI Key

CCHYYTZYGPCVGS-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

6-Allyl-6H-indolo[2,3-b]quinoxaline (CAS 304003-29-0) is an advanced functionalized heterocyclic building block characterized by an electron-deficient quinoxaline fused to an electron-rich indole core. The indolo[2,3-b]quinoxaline (IQ) scaffold is established as a critical structural motif in both optoelectronic materials (such as OLED hosts and TADF emitters) and bioactive DNA intercalators due to its strong intramolecular charge transfer and high triplet energy. The defining procurement attribute of this specific compound is the N-allyl substitution at the 6-position. This modification breaks the rigid hydrogen-bonding network of the parent molecule, transforming a notoriously insoluble planar core into a highly processable precursor, while simultaneously introducing a reactive terminal alkene. This dual-purpose functionalization makes it a necessary starting material for researchers developing polymer-grafted electronic materials, solution-processed organic photovoltaics, and late-stage diversified pharmaceutical libraries [1].

Attempting to substitute 6-allyl-6H-indolo[2,3-b]quinoxaline with the unsubstituted parent compound (N-H) or simple alkyl variants (such as N-methyl or N-benzyl) fundamentally compromises downstream processing and material performance. The parent 6H-indolo[2,3-b]quinoxaline is a highly crystalline solid that suffers from severe aggregation-caused quenching (ACQ) in the solid state and exhibits exceptionally poor solubility in standard organic solvents, severely limiting its use in solution-processed device fabrication. While N-methyl derivatives improve solubility, they remain synthetically inert at the nitrogen position. In contrast, the N-allyl derivative acts as a highly soluble liquid-like precursor and provides an indispensable terminal alkene handle. This handle is strictly required for covalent grafting onto polymer backbones via hydrosilylation or for late-stage medicinal derivatization via epoxidation, rendering generic analogs unviable for these advanced synthetic workflows [1].

Processability and Solubility Enhancement via N-Allylation

The unsubstituted 6H-indolo[2,3-b]quinoxaline core is characterized by strong intermolecular hydrogen bonding and pi-pi stacking, resulting in a high-melting, poorly soluble crystalline solid. Alkylation with an allyl group completely disrupts this packing. Quantitative synthetic reports demonstrate that 6-allyl-6H-indolo[2,3-b]quinoxaline is isolated as a highly soluble yellow oil (85% yield under standard alkylation conditions), allowing for seamless integration into solution-phase workflows using standard solvents like petroleum ether and ethyl acetate [1]. This phase shift drastically reduces the solvent volumes required for purification and subsequent reactions compared to the N-H baseline.

Evidence DimensionPhysical state and processability
Target Compound DataYellow oil, highly soluble in non-polar/polar solvent mixtures (e.g., Pet Ether/EtOAc 8:2)
Comparator Or BaselineUnsubstituted 6H-indolo[2,3-b]quinoxaline (high-melting crystalline solid, poor solubility)
Quantified DifferenceShift from a refractory solid to a processable oil, eliminating H-bonding driven insolubility
ConditionsStandard laboratory ambient conditions and organic solvent extraction

Procurement of the N-allyl derivative eliminates the severe solubility bottlenecks associated with the parent IQ core, enabling high-concentration solution processing for device fabrication or scale-up.

Covalent Polymer Grafting Capability for OLED and OPV Applications

In the development of organic photovoltaics (OPVs) and OLEDs, small-molecule indoloquinoxalines often suffer from phase separation and aggregation-caused quenching (ACQ) in thin films. 6-Allyl-6H-indolo[2,3-b]quinoxaline provides a terminal alkene that enables direct covalent attachment to polymer backbones, such as through Pt-catalyzed hydrosilylation onto polysiloxanes or radical co-polymerization. Comparators like N-methyl-6H-indolo[2,3-b]quinoxaline possess inert alkyl chains that cannot undergo these grafting reactions [1]. Consequently, the allyl-functionalized precursor is required to synthesize side-chain electroactive polymers that maintain the charge-transfer properties of the IQ core while ensuring excellent film-forming morphology.

Evidence DimensionPolymerization / Grafting Reactivity
Target Compound DataReactive terminal alkene (supports hydrosilylation/radical polymerization)
Comparator Or BaselineN-Methyl-6H-indolo[2,3-b]quinoxaline (synthetically inert alkyl chain)
Quantified DifferenceBinary capability (reactive vs. non-reactive) for covalent integration into polymer matrices
ConditionsPolymerization or cross-linking conditions for thin-film electronic materials

Buyers developing solution-processable, non-crystallizing polymeric OLEDs or OPVs must select the allyl derivative to ensure the active core can be covalently anchored to the polymer backbone.

Versatility as a Late-Stage Diversification Handle in Medicinal Chemistry

Indolo[2,3-b]quinoxalines function as potent DNA intercalators and antiviral agents. Optimizing the pharmacokinetic properties of these candidates requires extensive structural modification at the indole nitrogen. 6-Allyl-6H-indolo[2,3-b]quinoxaline serves as a highly versatile intermediate compared to N-benzyl or N-phenyl analogs because the allyl group can be subjected to diverse late-stage transformations, including epoxidation, oxidative cleavage, or cross-metathesis, to append hydrophilic or amine-containing side chains [1]. This allows a single precursor to generate a wide library of functionalized derivatives, whereas N-aryl or N-benzyl comparators act as static groups requiring de novo synthesis for structural variation.

Evidence DimensionLate-stage synthetic versatility
Target Compound DataSupports multiple orthogonal transformations (epoxidation, metathesis, hydroboration)
Comparator Or BaselineN-Benzyl-6H-indolo[2,3-b]quinoxaline (static protecting group / inert bulk)
Quantified DifferenceEnables divergent synthesis of multiple analogs from a single advanced intermediate vs. linear synthesis
ConditionsStandard late-stage diversification protocols in medicinal chemistry

For pharmaceutical procurement, purchasing the N-allyl building block drastically reduces the number of synthetic steps required to generate a library of indoloquinoxaline-based drug candidates.

Synthesis of Solution-Processable Polymeric OLED Hosts

Because the N-allyl group provides a reactive site for hydrosilylation or radical polymerization, 6-allyl-6H-indolo[2,3-b]quinoxaline is utilized as a precursor for manufacturing side-chain polymers in OLED emission layers. These polymer-grafted materials prevent the aggregation-caused quenching (ACQ) typically seen with small-molecule indoloquinoxalines, enabling high-efficiency, spin-coated device fabrication [1].

Development of Novel DNA Intercalators and Antiviral Libraries

In medicinal chemistry, the compound serves as an advanced intermediate for antiviral and anticancer drug discovery. The allyl handle allows researchers to rapidly append solubilizing groups or basic amines via late-stage functionalization, streamlining the discovery of new indoloquinoxaline-based therapeutics without rebuilding the tetracyclic core [2].

Fabrication of Liquid Crystalline and Optoelectronic Thin Films

The liquid-like physical state and high organic solubility of the N-allyl derivative make it highly suitable for formulating inks and precursor solutions for optoelectronic thin films. It overcomes the severe solubility limitations of the parent N-H compound, ensuring uniform film morphology and defect-free deposition in organic photovoltaic (OPV) and sensor applications [1].

XLogP3

3.5

Dates

Last modified: 08-15-2023

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